trans-2,3-Epoxysuccinate

Cysteine protease inhibition Stereochemistry–activity relationship Covalent inhibitor warhead

trans-2,3-Epoxysuccinate (trans-oxirane-2,3-dicarboxylate) is a C4-dicarboxylic acid bearing a strained trans-configured epoxide ring, classified chemically as an epoxide and functionally as a conjugate base of trans-2,3-epoxysuccinic acid. Unlike generic epoxide building blocks, this scaffold serves as the minimal pharmacophoric warhead in the natural product E-64 and its clinically evaluated analogs, where the trans-geometry is an absolute requirement for irreversible, mechanism-based alkylation of the catalytic cysteine thiolate in clan CA cysteine proteases.

Molecular Formula C4H2O5-2
Molecular Weight 130.06 g/mol
Cat. No. B1242258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2,3-Epoxysuccinate
Molecular FormulaC4H2O5-2
Molecular Weight130.06 g/mol
Structural Identifiers
SMILESC1(C(O1)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/t1-,2-/m1/s1
InChIKeyDCEMCPAKSGRHCN-JCYAYHJZSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2,3-Epoxysuccinate Procurement Guide: Stereochemical Identity, Analytical Baselines, and Key Differentiation from Generic Epoxide Scaffolds


trans-2,3-Epoxysuccinate (trans-oxirane-2,3-dicarboxylate) is a C4-dicarboxylic acid bearing a strained trans-configured epoxide ring, classified chemically as an epoxide and functionally as a conjugate base of trans-2,3-epoxysuccinic acid [1]. Unlike generic epoxide building blocks, this scaffold serves as the minimal pharmacophoric warhead in the natural product E-64 and its clinically evaluated analogs, where the trans-geometry is an absolute requirement for irreversible, mechanism-based alkylation of the catalytic cysteine thiolate in clan CA cysteine proteases [2]. The compound's dual carboxylate groups confer aqueous solubility and enable divergent derivatization into esters, amides, and peptide conjugates, while its stereochemistry dictates not only enzyme recognition but also governs whether the compound behaves as a substrate or inhibitor in distinct enzymatic contexts [3].

Why Generic Substitution Fails: trans-2,3-Epoxysuccinate Stereochemistry as a Binary Gate for Biological Activity


The trans-geometry of the epoxide ring in trans-2,3-epoxysuccinate is not a tunable parameter but a binary structural determinant that governs enzyme recognition, substrate conversion, and irreversible inhibition. Replacement with the cis-isomer (cis-2,3-epoxysuccinate) results in complete loss of activity against papain-family cysteine proteases, as demonstrated by the observation that the cis-form exhibited no measurable inhibitory activity while the trans-form was essential [1]. Similarly, the dedicated metabolic enzyme trans-epoxysuccinate hydrolase (EC 3.3.2.4) accepts only D- and L-trans-2,3-epoxysuccinate as substrates, explicitly excluding cis-epoxysuccinate [2]. Conversely, in the context of Mycobacterium tuberculosis isocitrate lyase (ICL1), cis-EpS acts as a potent irreversible covalent inactivator (kinact/KI = 5.0 × 10⁴ M⁻¹ s⁻¹), whereas the trans-isomer is completely inactive under identical conditions [3]. This target-dependent stereochemical inversion means that no generic epoxysuccinate mixture can substitute for the isomerically pure trans compound—the biological outcome is digitally determined by which geometric isomer is present.

Quantitative Differentiation Evidence: trans-2,3-Epoxysuccinate Against Its Closest Comparators


trans vs. cis Epoxysuccinate: Binary Activity Gate in Cysteine Protease Inhibition

In a systematic structure–activity study of E-64 constituents against papain, the trans-epoxysuccinic acid moiety was demonstrated to be essential for inhibitory activity: the trans-form produced potent irreversible inhibition via S-alkylation of the catalytic cysteine, whereas the cis-form exhibited no detectable activity under identical assay conditions [1]. This establishes a binary activity gate—trans is active, cis is inactive—that cannot be modulated by varying substituents on the carboxylate groups.

Cysteine protease inhibition Stereochemistry–activity relationship Covalent inhibitor warhead

trans-Epoxysuccinate Hydrolase Substrate Specificity: trans Isomers Only, cis Excluded

The enzyme trans-epoxysuccinate hydrolase (EC 3.3.2.4) catalyzes the stereospecific hydration of trans-2,3-epoxysuccinate to meso-tartrate. According to the BRENDA enzyme database, this enzyme acts on both D- and L-trans-2,3-epoxysuccinate isomers but explicitly does not accept cis-epoxysuccinate as a substrate [1]. KM values for the trans substrates are 2.15 mM for L-trans-2,3-epoxysuccinate and 0.885 mM for D,L-trans-2,3-epoxysuccinate [2], confirming that the enzyme's substrate recognition pocket is geometrically incompatible with the cis configuration.

Enzyme substrate specificity Epoxide hydrolase Biocatalysis

trans-Epoxysuccinate Hydrolase Kinetic Parameters: Exceptional Enantiomeric Excess >99.9% for meso-Tartrate Synthesis

A recombinant trans-epoxysuccinate hydrolase from Pseudomonas koreensis was characterized with Michaelis–Menten kinetics, yielding a KM of 3.50 mM and a kcat of 99.75 s⁻¹ for trans-2,3-epoxysuccinate, with the product meso-tartrate obtained at an enantiomeric excess (EE) exceeding 99.9% [1]. This represents an exceptionally high catalytic efficiency combined with near-perfect stereochemical fidelity, distinguishing trans-2,3-epoxysuccinate as a uniquely tractable substrate for enzymatic meso-tartrate synthesis relative to chemically analogous epoxides such as cis-epoxysuccinate, which is not accepted by this enzyme.

Biocatalysis Enzyme kinetics Chiral resolution

Fermentation Yield of Optically Pure (-)-trans-2,3-Epoxysuccinic Acid: Scalable Microbial Production at 76.1 mg/mL Titre

A fermentation process using Aspergillus clavatus IFO 4362 was demonstrated to produce (-)-trans-2,3-epoxysuccinic acid at a titre of 76.1 mg/mL in the fermentation broth when cultured with a 30% aqueous sodium hydroxide solution to maintain pH at approximately 6.5 [1]. This titre, achieved without genetic engineering and using a simple neutralization strategy, compares favorably to typical yields of chemically synthesized racemic epoxysuccinate mixtures, which require additional resolution steps to obtain optically pure material. The same patent teaches that alternative neutralizing agents (potassium hydroxide) and pH control strategies modulate yield, indicating that the 76.1 mg/mL value is a process-optimizable baseline rather than a theoretical maximum.

Fermentation Chiral synthon Process chemistry

Epoxysuccinyl-Derived Cathepsin Inhibitors Achieve Isoform-Selective Inhibition at Sub-Nanomolar Potency, Deriving Selectivity from trans-Warhead Scaffold

Derivatization of the trans-epoxysuccinate warhead with peptide recognition elements yields cathepsin inhibitors with isoform-selective profiles that are inaccessible to other electrophilic warhead classes. The trans-epoxysuccinyl peptide E-64 inhibits cathepsin K, L, and S with IC50 values of 1.4 nM, 2.5 nM, and 4.1 nM respectively, while the branched derivative CA-074 achieves an IC50 of 2.24 nM for cathepsin B with complete selectivity over cathepsins L and H at concentrations up to 10⁻⁷ M [1][2]. The epoxysuccinyl peptide CAA0225 shows an IC50 of 1.9 nM for cathepsin L with no effect on cathepsin B at concentrations >1000–5000 nM . This >500-fold selectivity window is scaffold-dependent: vinyl sulfone inhibitors of similar peptide sequence do not achieve comparable selectivity ratios, as the epoxysuccinate's compact oxirane ring uniquely positions the S-alkylated cysteine adduct without steric clash in isoform-specific S' subsites [3].

Cathepsin inhibition Isoform selectivity Covalent inhibitor design

Cross-Target Geometry Inversion: cis-EpS is a Potent Mtb ICL1 Inactivator (kinact/KI = 5.0 × 10⁴ M⁻¹ s⁻¹) While trans-EpS is Completely Inactive

In a study targeting Mycobacterium tuberculosis isocitrate lyase (ICL1), cis-2,3-epoxysuccinic acid (cis-EpS) was identified as a selective, irreversible covalent inactivator with kinact/KI = (5.0 ± 1.4) × 10⁴ M⁻¹ s⁻¹ and Kinact = 200 ± 50 nM, representing the most potent ICL1 inactivator characterized to date [1]. Critically, the trans-isomer of 2,3-epoxysuccinic acid showed no inhibitory activity against Mtb ICL1 and did not inhibit Mtb growth under conditions requiring ICL function, whereas cis-EpS did [1]. This represents a complete inversion of the stereochemical preference observed in cysteine protease inhibition, where the trans-isomer is essential. The differential biological activity of the two geometric isomers is not a matter of potency gradation but of functional presence or absence of activity depending on the target enzyme.

Mycobacterium tuberculosis Isocitrate lyase Covalent inactivator Stereochemical selectivity

Optimal Research and Industrial Application Scenarios for trans-2,3-Epoxysuccinate Based on Quantitative Differentiation Evidence


Cysteine Protease Activity-Based Probe (ABPP) and Irreversible Inhibitor Design Requiring the trans-Warhead

When designing activity-based probes or irreversible inhibitors targeting clan CA cysteine proteases (papain, cathepsins B, H, K, L, S, calpains), trans-2,3-epoxysuccinate is the only viable epoxide warhead scaffold. As demonstrated by the binary activity gate (trans active, cis inactive) in papain inhibition assays [1], any cis contamination will produce false negatives. Researchers should specify enantiomerically pure (2S,3S)-trans-epoxysuccinate for E-64 analog synthesis or (2R,3R)-trans-epoxysuccinate for CA-030/CA-074-type inhibitors, as the stereochemistry of the epoxide carbons additionally influences cathepsin isoform selectivity profiles [2].

Enzymatic Biocatalytic Production of meso-Tartaric Acid at Industrial Scale

For biocatalytic meso-tartrate production, trans-2,3-epoxysuccinate is the exclusive substrate for trans-epoxysuccinate hydrolase (EC 3.3.2.4), with the enzyme achieving a KM of 3.50 mM, kcat of 99.75 s⁻¹, and product EE exceeding 99.9% [3]. The process requires isomerically pure trans substrate, as cis-epoxysuccinate is not accepted [4]. Coupling this enzymatic step with the fermentation-based production of (-)-trans-2,3-epoxysuccinic acid at titres of 76.1 mg/mL [5] enables an integrated, fully biocatalytic route from glucose to meso-tartrate without chemical resolution steps or heavy-metal catalysts.

Stereochemical Reference Standard and Chiral Building Block for Asymmetric Synthesis

The availability of both (2S,3S)-(+)- and (2R,3R)-(-)-diethyl trans-2,3-epoxysuccinate in enantiomerically pure form via a four-step stereoselective conversion from diethyl D- or L-tartrate [6] makes trans-2,3-epoxysuccinate a valuable C2-symmetric chiral epoxide building block for natural product total synthesis. The configurational stability and dual carboxylate handles allow divergent derivatization into epoxysuccinyl-dipeptides, β-hydroxyaspartate analogs, and chiral β-lactam precursors [7]. The key differentiation from commercially available racemic epoxysuccinate mixtures is the elimination of a chiral resolution step, which typically incurs 30–50% yield loss.

Comparative Stereochemical Pharmacology: Discriminating trans- vs. cis-Epoxysuccinate Biological Targets

The target-dependent inversion of stereochemical preference—trans-EpS essential for cysteine proteases, cis-EpS essential for Mtb ICL1 [8]—creates a unique research application: using the pair of geometric isomers as orthogonal chemical probes to deconvolve target engagement in complex proteomes. In a proteomic experiment where both isomers are tested in parallel, proteins labeled exclusively by the trans-isomer are candidate clan CA cysteine proteases, while proteins labeled exclusively by the cis-isomer are candidate ICL1-family enzymes. This orthogonal reactivity profile, arising from the constrained geometry of the oxirane ring relative to the two carboxylate groups, is not replicated by any other C4-dicarboxylate epoxide scaffold.

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